Cytoprotection Against Aβ Toxicity
In a direct head-to-head cell viability assay, VK3-9 was the only compound among 15 tested VK3 analogs that significantly prevented Aβ1-40-induced cell death at a concentration below 100 ng/mL. Other close analogs, including VK3-6, VK3-8, VK3-10, and VK3-224, showed smaller or no protective effects [1].
| Evidence Dimension | Cytoprotective efficacy against Aβ1-40-induced cell death |
|---|---|
| Target Compound Data | Effective at <100 ng/mL (prevented cell death) |
| Comparator Or Baseline | VK3-1, VK3-2, VK3-3, VK3-4, VK3-5, VK3-6, VK3-8, VK3-10, VK3-119, VK3-221, VK3-231 (smaller effects); VK3-232, VK3-233-2d, VK3-224 (no difference from control) |
| Quantified Difference | Only VK3-9 provided protection below 100 ng/mL; other compounds were ineffective or required higher concentrations for minimal effect |
| Conditions | Cell viability assay using Aβ1-40-induced toxicity; results depicted in patent FIG. 3 |
Why This Matters
For researchers studying Aβ-mediated neurotoxicity, VK3-9 provides a unique tool that combines aggregation inhibition with potent cytoprotection, a functional advantage not offered by any other VK3 analog in the series.
- [1] Chen, Y. C., et al. Methods for treating neurodegenerative diseases associated with aggregation of amyloid-beta. U.S. Patent Application US20150166476A1, June 18, 2015. Example 3, paragraph [0070]. View Source
